REACTION_CXSMILES
|
C(O[CH:5]([C:11]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:12]=1[CH:13]=[CH:14][N:15]=[CH:16]2)[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=O)C>C(O)C>[CH:16]1[C:17]2[C:12](=[C:11]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:20]=[CH:19][CH:18]=2)[CH:13]=[CH:14][N:15]=1
|
Name
|
product
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)OCC)C1=C2C=CN=CC2=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 60° C. for 6 hours under H2 (60 psi)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with dry 10% Pd/C (0.122 g) and triethylamine (10.4 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (5% methanol/CH2Cl2)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.93 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |